molecular formula C5H5ClN2O B157567 3-Chloro-6-methoxypyridazine CAS No. 1722-10-7

3-Chloro-6-methoxypyridazine

Cat. No. B157567
CAS RN: 1722-10-7
M. Wt: 144.56 g/mol
InChI Key: XBJLKXOOHLLTPG-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxypyridazine is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of pharmaceuticals and agrochemicals. The compound features a pyridazine ring, a six-membered heterocyclic structure containing two nitrogen atoms, with a methoxy group at the 6-position and a chlorine atom at the 3-position.

Synthesis Analysis

The synthesis of 3-chloro-6-methoxypyridazine has been explored through different routes. One large-scale synthesis approach involves the protection of the pyridazinone nitrogen, selective displacement of the chlorine atom with methoxide, catalytic hydrogenation, and subsequent deprotection steps to yield the target compound in good yield . Another study describes the methoxylation of 3, 4, 6-trichloropyridazine with sodium methoxide, leading to various methoxylated pyridazine derivatives .

Molecular Structure Analysis

The molecular structure of 3-chloro-6-methoxypyridazine has been investigated using spectroscopic methods and density functional theory (DFT) calculations. The FT-Raman and FT-Infrared spectra were measured, and the molecular geometry and vibrational frequencies were calculated, showing good agreement with experimental data . The UV-Visible absorption spectrum and NMR spectral analysis further support the structural parameters .

Chemical Reactions Analysis

Chemical reactions involving 3-chloro-6-methoxypyridazine include its use as an intermediate in the synthesis of various pyridazine derivatives. For instance, the reaction of 3-methoxypyridazine with hydrogen peroxide leads to a mono-N-oxide compound, which can be further transformed into 3-methoxy-6-chloropyridazine . Additionally, photolysis of chloro- and hydroxy-pyridazines in methanol containing hydrogen chloride has been studied, demonstrating the potential for ring fission and the formation of different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-6-methoxypyridazine have been characterized through various analytical techniques. The compound's molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and thermodynamic properties have been examined using theoretical calculations . The isotropic chemical shifts computed by 13C and 1H NMR analysis also provide insight into the electronic environment of the molecule .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 3-Chloro-6-methoxypyridazine is used in the synthesis of various organic compounds. It has been used in the preparation of a number of α-aryl-α-(pyridazin-3-yl)-acetonitriles .
  • Methods of Application or Experimental Procedures : The compound undergoes regioselective metallation using various lithium alkylamides, temperatures, and solvents (THF and ether) . It was also lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .

Safety And Hazards

3-Chloro-6-methoxypyridazine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

3-chloro-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJLKXOOHLLTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10169213
Record name 3-Chloro-6-methoxypyridazine
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Molecular Weight

144.56 g/mol
Source PubChem
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Product Name

3-Chloro-6-methoxypyridazine

CAS RN

1722-10-7
Record name 3-Chloro-6-methoxypyridazine
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Record name 3-Chloro-6-methoxypyridazine
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Record name 3-CHLORO-6-METHOXYPYRIDAZINE
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Record name 3-Chloro-6-methoxypyridazine
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Synthesis routes and methods I

Procedure details

A 0.5 M sodium methoxide methanol solution (NaOMe in MeOH, 7.4 mL, 3.69 mmol) was slowly added to an anhydrous tetrahydrofuran (12 mL) solution having 3,6-dichloropyridazine (107, 500 mg, 3.36 mmol) dissolved therein, stirred at room temperature for one hour, followed by adding water. Organic compounds were extracted with ethyl acetate. Then, the recovered organic solution was washed with an aqueous solution of saturated sodium chloride and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 3-methoxy-6-chloropyridazine (108a, 436 mg, 90%) as a white solid.
Name
sodium methoxide methanol
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium (4.8 g, 0.21 mol) is added portion-wise to MeOH (200 ml) with stirring. After a clear solution is formed, it is added slowly to a solution of 3,6-dichloro-pyridazine (29.6 g, 0.2 mol) in MeOH (200 ml). After addition, the mixture is heated at reflux for 3 h, then cooled and concentrated under reduced pressure. EtOAc and water are added. The organic layer is separated, dried and concentrated under reduced pressure to give 26.4 g of 3-chloro-6-methoxy-pyridazine as a white solid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
SPV Chamundeeswari, EJJ Samuel… - … Acta Part A: Molecular …, 2013 - Elsevier
… In this work, the FT-Raman and FT-Infrared spectra of 3-chloro-6-methoxypyridazine sample … The molecular geometry and vibrational frequencies of 3-chloro-6-methoxypyridazine in the …
Number of citations: 6 www.sciencedirect.com
H Igeta - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
… The chloromethoxyl compound (II) and dimethoxyl compound (111) were found to be respectively identical with 3~chloro~6~methoxypyridazine and 3,6—dimethoxypyridazine by …
Number of citations: 34 www.jstage.jst.go.jp
L Mojovic, A Turck, N Plé, M Dorsy, B Ndzi… - Tetrahedron, 1996 - Elsevier
… Abstract : The different factors governing the regioselectivity of the metalation of 3-chloro-6-methoxypyridazine with alkylamides were studied. Very hindered bases were used as new metalating agents …
Number of citations: 27 www.sciencedirect.com
BL Mylari, SJ Armento, DA Beebe… - Journal of Medicinal …, 2005 - ACS Publications
… Benzenethiols with desired substituents, 2, were reacted with 3-chloro-6-methoxypyridazine, 1, in the presence mild or strong bases, to obtain compound 3. Controlled or complete …
Number of citations: 72 pubs.acs.org
EA Steck, RP Brundage - Journal of the American Chemical …, 1959 - ACS Publications
… example of another formation of the type III, the nucleophilic reagent sodium 2-diethylaminoethoxide acted upon 3-chloro-6-methoxypyridazine to produce the lower homolog of I by …
Number of citations: 20 pubs.acs.org
N Prabavathi, NS Nayaki, BV Reddy - Spectrochimica Acta Part A …, 2015 - Elsevier
… -3-hydroxypyridazine and 3-chloro-6-methoxypyridazine based on DFT calculations have … of the metalation of 3-chloro-6-methoxypyridazine with alkylamides were studied by Mojovic …
Number of citations: 14 www.sciencedirect.com
MS Shin, YJ Kang, HA Chung, JW Park… - Journal of …, 1999 - Wiley Online Library
Some novel 3‐halo‐6‐(4‐substituted‐phenoxy)pyridazines and 3,6‐di‐(4‐substituted‐phenoxy)pyridazines were synthesized from 3,6‐dichloropyridazine or 3,6‐diiodopyridazine. 3,6‐…
Number of citations: 25 onlinelibrary.wiley.com
S Sengmany, E Léonel, F Polissaint… - The Journal of …, 2007 - ACS Publications
… the cross-coupling reaction between 3-chloro-6-methoxypyridazine and methyl 4-… a broad range of aromatic and heteroaromatic halides and 3-chloro-6-methoxypyridazine or 3-chloro-6-…
Number of citations: 44 pubs.acs.org
井下田浩 - Chemical and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
… The chloromethoxyl compound (II) and dimethoxyl compound (111) were found to be respectively identical with 3~chloro~6~methoxypyridazine and 3,6—dimethoxypyridazine by …
Number of citations: 2 jlc.jst.go.jp
LMC Vieira, AM Fonseca, MMM Raposo, G Kirsch - 2004 - repositorium.sdum.uminho.pt
… In the reduction of 3-chloro-6-methoxypyridazine 2 at a carbon electrode in DMF, we have the addition of one electron to yield a short-lived radicalanion 2a, from which the chloride ion …
Number of citations: 6 repositorium.sdum.uminho.pt

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